molecular formula C10H9F6N B3175691 N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine CAS No. 958863-74-6

N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine

Cat. No.: B3175691
CAS No.: 958863-74-6
M. Wt: 257.18 g/mol
InChI Key: ZUSYFZWLOBVRLZ-UHFFFAOYSA-N
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Description

N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine is a useful research compound. Its molecular formula is C10H9F6N and its molecular weight is 257.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-17-5-6-2-3-7(9(11,12)13)4-8(6)10(14,15)16/h2-4,17H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSYFZWLOBVRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2,4 Bis Trifluoromethyl Benzyl N Methylamine

Primary Synthetic Routes to N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine

The synthesis of this compound can be achieved through several established organic chemistry pathways. The most prominent and practical methods include nucleophilic amination of corresponding benzyl (B1604629) halides and reductive amination of the parent benzaldehyde.

Nucleophilic Amination of 2,4-Bis(trifluoromethyl)benzyl Halides

A primary and direct route to this compound involves the nucleophilic substitution reaction between a 2,4-bis(trifluoromethyl)benzyl halide and methylamine (B109427). This reaction follows a typical SN2 mechanism, where the amine acts as the nucleophile, displacing the halide leaving group from the benzylic carbon. The starting halide can be a bromide or a chloride, with bromide generally being more reactive.

The general reaction is as follows: (CF₃)₂C₆H₃CH₂-X + CH₃NH₂ → (CF₃)₂C₆H₃CH₂-NHCH₃ + HX (where X = Cl, Br)

Optimizing reaction conditions is critical to maximize the yield of the desired secondary amine and minimize the formation of byproducts, such as the tertiary amine (N,N-bis[2,4-bis(trifluoromethyl)benzyl]methylamine). Research on the synthesis of the analogous 3,5-bis(trifluoromethyl) isomer has shown that using a significant excess of methylamine is a key strategy to prevent the formation of such bis-derivatives. google.com The excess methylamine ensures that the initially formed secondary amine is less likely to compete with the more abundant primary amine in reacting with the benzyl halide starting material.

The reaction is typically conducted in a polar solvent to facilitate the dissolution of the amine salt byproduct and to stabilize the transition state. Methanol (B129727) is a commonly preferred solvent for this transformation. google.com The temperature is generally maintained between ambient temperature and the reflux temperature of the solvent, with moderately elevated temperatures (e.g., 50-60°C) often employed to ensure a reasonable reaction rate. google.com

Below is an interactive data table summarizing typical reaction conditions for the analogous nucleophilic amination of the 3,5-bis(trifluoromethyl)benzyl halide, which are directly applicable to the synthesis of the 2,4-isomer.

ParameterOptimized ConditionRationale
Methylamine Stoichiometry >5 molar equivalentsMinimizes formation of tertiary amine byproduct. google.com
Solvent Polar (e.g., Methanol)Solubilizes reactants and facilitates the reaction. google.com
Temperature 50-60 °CAchieves a reasonable reaction rate (typically 2-10 hours). google.com
Starting Halide Chloride or BromideBromide is more reactive; chloride is often more cost-effective. google.com

For standard SN2 reactions of this type, a catalyst is often not required, as the reaction between an activated benzyl halide and a primary amine proceeds readily. However, in cases where less reactive halides (like chlorides) are used or for industrial-scale synthesis, the development of catalytic systems could be explored. Phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts could be beneficial in a biphasic system (e.g., an organic solvent and an aqueous solution of methylamine) to enhance the reaction rate by transporting the amine nucleophile into the organic phase. While specific literature on catalyst development for the synthesis of this compound is not prominent, this remains a potential area for process optimization.

Reductive Amination Strategies for Benzyl Amine Formation

Reductive amination provides a powerful alternative for the synthesis of this compound, starting from 2,4-bis(trifluoromethyl)benzaldehyde (B1301067). This two-step, one-pot process first involves the condensation of the aldehyde with methylamine to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the target secondary amine.

Step 1: Imine Formation (CF₃)₂C₆H₃CHO + CH₃NH₂ ⇌ (CF₃)₂C₆H₃CH=NCH₃ + H₂O

Step 2: Reduction (CF₃)₂C₆H₃CH=NCH₃ + [H] → (CF₃)₂C₆H₃CH₂-NHCH₃

A key advantage of this method is the avoidance of handling potentially lachrymatory benzyl halides. The reaction can be performed under mild conditions with a variety of reducing agents. A synthesis for the related N-[4-(trifluoromethyl)benzylidene]methylamine involves passing methylamine into a benzene (B151609) solution of the corresponding aldehyde, followed by catalytic hydrogenation. prepchem.com

The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine C=N bond without affecting the aldehyde or the aromatic ring.

The following table details common reducing agents used for this transformation.

Reducing AgentAbbreviationTypical ConditionsNotes
Sodium Borohydride NaBH₄Methanol, Room TemperatureA common, inexpensive, and effective reagent.
Sodium Triacetoxyborohydride STABDichloroethane (DCE), Acetic AcidMilder and more selective, often providing cleaner reactions.
Catalytic Hydrogenation H₂/Pd-CEthanol or Ethyl Acetate, H₂ atmosphereA "green" method that produces water as the only byproduct. prepchem.com
Polymethylhydrosiloxane PMHSWith a catalyst like stannous chlorideAn inexpensive and environmentally friendly reducing agent. organic-chemistry.org

Exploratory Studies of Alternative Synthesis Pathways

While nucleophilic and reductive amination are the workhorse methods, modern synthetic chemistry offers alternative pathways that could be applied to the synthesis of this compound. One such advanced strategy is the direct amination of benzylic C(sp³)–H bonds. Recent research has detailed visible-light photoredox-catalyzed methods that enable the nucleophilic amination of primary and secondary benzylic C-H bonds. nih.govnsf.gov

This approach would involve the direct functionalization of 1-methyl-2,4-bis(trifluoromethyl)benzene. A photocatalyst, in tandem with an amidyl radical precursor, can transform a benzylic C-H bond into a carbocation, which is then intercepted by an N-centered nucleophile. nih.gov While this technology has not been specifically reported for the synthesis of this compound, it represents an exploratory and innovative pathway that could bypass the need for pre-functionalized substrates like aldehydes or halides.

Chemical Reactivity and Functional Group Interconversions of this compound

This compound is a secondary amine, and its chemical reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom and the presence of the N-H proton. The two trifluoromethyl (CF₃) groups on the benzyl ring are strong electron-withdrawing groups. This electronic effect reduces the electron density on the benzyl group and, through an inductive effect, decreases the basicity and nucleophilicity of the nitrogen atom compared to a non-fluorinated analogue like N-benzyl-N-methylamine.

Despite this reduced reactivity, the amine can undergo a variety of common functional group interconversions:

N-Acylation: The amine can react with acyl chlorides or anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) to form the corresponding N-acyl-N-methyl amide. This is a robust and high-yielding reaction. For example, the related 3,5-bis(trifluoromethyl)benzylamine (B151408) undergoes a solventless direct amidation with stearic acid at elevated temperatures. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This reaction is also typically performed in the presence of a base.

N-Alkylation: Further alkylation is possible by reacting the amine with an alkyl halide. However, due to steric hindrance and the reduced nucleophilicity, this reaction may require more forcing conditions compared to simpler secondary amines. This transformation would yield a tertiary amine.

Reaction with Carbonyls: Similar to the reductive amination synthesis, the secondary amine can react with other aldehydes or ketones to form an iminium ion, which can then be reduced to a tertiary amine.

The presence of the trifluoromethyl groups not only influences the reactivity of the amine but also imparts properties like increased lipophilicity and metabolic stability to molecules that incorporate this moiety, making it a valuable building block in medicinal chemistry and materials science. smolecule.com

Derivatization at the Secondary Amine Moiety

The secondary amine in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups. Standard N-acylation and N-alkylation reactions are readily applicable, providing access to a wide range of derivatives.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like triethylamine or pyridine, yields the corresponding amides. These reactions are generally efficient and proceed under mild conditions. nih.govresearchgate.net The strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl group can influence the nucleophilicity of the amine, but acylation is generally a facile process. A variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced, leading to a diverse library of amide derivatives.

N-Alkylation: The introduction of an additional alkyl group to the nitrogen atom can be achieved through reaction with alkyl halides. The reactivity of the secondary amine allows for the synthesis of tertiary amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Urea and Thiourea Formation: The secondary amine can also react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These reactions are generally high-yielding and provide access to compounds with potential biological activity. The formation of ureas can also be achieved through mechanochemical methods by reacting the amine with a suitable isocyanate. beilstein-journals.org

The table below summarizes potential derivatization reactions at the secondary amine moiety of this compound based on established chemical principles.

ReagentProduct TypeGeneral Reaction Conditions
Acetyl chlorideAmideBase (e.g., triethylamine), aprotic solvent
Benzoyl chlorideAmideBase (e.g., pyridine), aprotic solvent
Acetic anhydride (B1165640)AmideBase (e.g., pyridine), aprotic solvent
Methyl iodideTertiary AmineBase (e.g., K2CO3), polar aprotic solvent
Benzyl bromideTertiary AmineBase (e.g., K2CO3), polar aprotic solvent
Phenyl isocyanateUreaAprotic solvent, room temperature
Phenyl isothiocyanateThioureaAprotic solvent, room temperature

Selective Modifications of the Bis(trifluoromethyl)phenyl Ring System

The bis(trifluoromethyl)phenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the two trifluoromethyl groups. However, under forcing conditions, substitution reactions can be achieved, with the regioselectivity being governed by the directing effects of the existing substituents.

The two trifluoromethyl groups are meta-directing, while the N-methylbenzylamino group is ortho-, para-directing. In this 2,4-disubstituted pattern, the positions 3, 5, and 6 of the aromatic ring are available for substitution. The directing effects of the substituents would channel incoming electrophiles to specific positions. For instance, nitration of 2,4-bis(trifluoromethyl)toluene, a structurally similar compound, would likely yield the 5-nitro derivative as the major product due to the combined meta-directing influence of the two trifluoromethyl groups. google.comicm.edu.pl Halogenation reactions, such as bromination, would also be expected to follow a similar regiochemical outcome. lumenlearning.comlibretexts.orglibretexts.orguobabylon.edu.iq

Nucleophilic aromatic substitution (SNAr) on the bis(trifluoromethyl)phenyl ring is generally not feasible as the ring is not sufficiently electron-deficient and lacks a good leaving group at the positions activated by the trifluoromethyl groups. SNAr reactions typically require strong electron-withdrawing groups ortho or para to a leaving group, a condition not met in this molecule. libretexts.orgnih.govchemistrysteps.comyoutube.comyoutube.com

The table below outlines potential selective modifications of the bis(trifluoromethyl)phenyl ring system.

Reaction TypeReagentExpected Major Product(s)
NitrationHNO3/H2SO4N-[5-Nitro-2,4-bis(trifluoromethyl)benzyl]-N-methylamine
BrominationBr2/FeBr3N-[5-Bromo-2,4-bis(trifluoromethyl)benzyl]-N-methylamine
Friedel-Crafts AcylationAcetyl chloride/AlCl3Likely substitution at position 5

Utility as a Synthon in Complex Molecule Synthesis

While specific examples detailing the use of this compound as a synthon in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a building block in medicinal and materials chemistry. The 2,4-bis(trifluoromethyl)benzyl moiety is a known pharmacophore in various biologically active compounds. smolecule.com

The secondary amine functionality allows for its incorporation into larger molecular frameworks through the formation of amide, urea, or tertiary amine linkages. For instance, it could be used in the synthesis of novel heterocyclic compounds or as a key intermediate in the preparation of drug candidates. The lipophilicity imparted by the trifluoromethyl groups can be advantageous for modulating the pharmacokinetic properties of a target molecule.

One potential application is in the synthesis of N-benzylic heterocycles, a common structural motif in pharmaceuticals. nih.gov By first derivatizing the amine and then performing cyclization reactions, a variety of heterocyclic systems could be accessed. The unique electronic properties of the bis(trifluoromethyl)phenyl ring could also be exploited in the design of materials with specific optical or electronic properties.

In-Depth Spectroscopic and Structural Analysis of this compound Remains a Subject for Future Research

A comprehensive review of publicly accessible scientific literature and chemical databases indicates that detailed experimental research on the advanced spectroscopic and structural properties of the chemical compound This compound (CAS Number: 958863-74-6) has not yet been published. chemicalbook.com While the compound is commercially available and its basic properties are known, in-depth conformational, vibrational, and structural analyses as specified in the requested outline are not available in the current body of scientific research.

The elucidation of a molecule's precise three-dimensional structure, rotational dynamics, and bond characteristics is fundamental to understanding its chemical behavior and potential applications. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), high-resolution mass spectrometry, and X-ray crystallography are powerful tools employed by researchers for this purpose. However, the application of these specific advanced methods to this compound has not been documented in peer-reviewed studies.

Consequently, it is not possible to provide scientifically accurate, data-driven content for the following specified research areas for this particular compound:

Advanced Spectroscopic and Structural Elucidation Research of N 2,4 Bis Trifluoromethyl Benzyl N Methylamine

X-ray Crystallography:The solid-state molecular architecture and any potential supramolecular assemblies of this compound have not been determined or reported via X-ray crystallography.

While research exists for isomeric and related compounds, such as those with 2,5- or 3,5-bis(trifluoromethyl) substitution patterns, extrapolation of this data would be speculative and scientifically unsound for the distinct 2,4-substituted isomer. Adherence to strict scientific accuracy and the specific scope of the subject precludes the use of such analogous data.

The detailed structural and spectroscopic characterization of N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine represents an open area for future chemical research. Such studies would be essential to fully understand the molecule's properties and to compare them with its isomers and other related fluorinated compounds.

Computational Chemistry and Theoretical Investigations of N 2,4 Bis Trifluoromethyl Benzyl N Methylamine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable structure of the molecule in the gas phase.

For N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine, geometry optimization would be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)). The process would precisely calculate bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting geometry would reflect the steric hindrance from the bulky trifluoromethyl groups and the electronic effects on the benzyl (B1604629) ring and amine group.

Energy landscape calculations can further identify different stable conformers and the energy barriers between them, providing insight into the molecule's flexibility.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

ParameterBond/AnglePredicted Value
Bond LengthC-N (amine)~1.46 Å
C-C (benzyl)~1.52 Å
C-F (trifluoromethyl)~1.34 Å
Bond AngleC-N-C (amine)~112°
N-C-C (benzyl)~114°
F-C-F (trifluoromethyl)~107°

These values are representative and based on DFT calculations of similar N-benzyl and trifluoromethyl-containing compounds. chalcogen.romdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO acts as an electron donor, so its location indicates sites susceptible to electrophilic attack. The LUMO is an electron acceptor, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. iucr.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the methylamine (B109427) group and the π-system of the benzyl ring. The LUMO, conversely, would likely be distributed over the benzyl ring, particularly influenced by the strong electron-withdrawing trifluoromethyl groups. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

OrbitalEnergy (eV)Description
HOMO~ -7.0 eVIndicates electron-donating capability
LUMO~ -0.5 eVIndicates electron-accepting capability
Energy Gap (ΔE)~ 6.5 eVCorrelates with chemical stability

Data are illustrative and modeled after DFT studies on related aromatic amines and trifluoromethylated compounds. mdpi.comresearchgate.net

Electrostatic Potential Surface (ESP) Mapping provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.idchemrxiv.org It maps the electrostatic potential onto the electron density surface, using a color scale where red indicates electron-rich regions (negative potential) and blue indicates electron-poor regions (positive potential). study.com ESP maps are invaluable for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.net

The ESP map of this compound would show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons and around the highly electronegative fluorine atoms. Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl and methylene groups. The aromatic ring would display a complex potential surface, influenced by the electron-withdrawing CF3 groups.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method used to analyze the electron density (ρ) to define atoms, bonds, and molecular structure. This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two bonded atoms.

The properties at these BCPs, including the electron density itself and its Laplacian (∇²ρ), reveal the nature of the chemical bond. researchgate.net

Shared-shell interactions (typical of covalent bonds) are characterized by high ρ and a negative Laplacian (∇²ρ < 0).

Closed-shell interactions (found in ionic bonds, hydrogen bonds, and van der Waals interactions) have low ρ and a positive Laplacian (∇²ρ > 0).

A QTAIM analysis of this compound would quantify the covalent nature of the C-C, C-N, and C-H bonds and the more polarized, closed-shell character of the C-F bonds.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum mechanics describes the static electronic structure, molecular modeling and dynamics simulations are used to explore the dynamic behavior and conformational flexibility of molecules.

Molecules are not rigid structures; they can adopt various spatial arrangements, or conformations, by rotating around single bonds. A Potential Energy Surface (PES) map is a theoretical plot of a molecule's energy as a function of one or more geometric parameters, such as dihedral angles.

For this compound, key rotations would occur around the C(ring)-C(methylene) and C(methylene)-N bonds. By systematically rotating these bonds and calculating the energy at each step using DFT, a PES can be constructed. researchgate.net The minima on this surface correspond to stable conformers (rotamers). scielo.br Studies on similar molecules like benzylamine (B48309) have shown that low energy barriers can allow for easy interconversion between different conformational forms. researchgate.net This analysis reveals the most likely shapes the molecule will adopt and their relative populations at a given temperature.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the behavior of substances in liquid or solid states. nih.gov These simulations are crucial for understanding how individual molecules interact to give rise to bulk properties.

In the condensed phase, this compound would engage in various intermolecular interactions. The presence of highly polar C-F bonds and the N-H bond allows for dipole-dipole interactions and weak hydrogen bonds, such as C-H···F and C-H···N. acs.org The aromatic ring can also participate in π-π stacking or C-H···π interactions. Studies on fluorinated N-benzyl compounds have demonstrated that such weak interactions can significantly influence crystal packing and material properties. acs.orgherts.ac.uk MD simulations can quantify the strength and dynamics of these interactions, helping to predict properties like boiling point, solubility, and crystal structure.

Predictive Modeling of Chemical Reactions and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of this compound in various chemical transformations. Density Functional Theory (DFT) is a cornerstone of such investigations, providing a balance between accuracy and computational cost.

Electronic Structure and Reactivity Descriptors:

The initial step in modeling the reactivity of this compound involves the optimization of its molecular geometry and the calculation of its electronic properties. Theoretical studies on analogous compounds, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, have successfully employed DFT methods like B3LYP with basis sets such as 6-311+G(d,p) for this purpose mdpi.comresearchgate.net.

From the optimized geometry, a range of reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity mdpi.com. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be located on the amide nitrogen, indicating this as a likely site for electrophilic attack, while the LUMO was distributed over the bis(trifluoromethyl)phenyl moiety mdpi.com. A similar distribution would be anticipated for this compound, with the nitrogen lone pair contributing significantly to the HOMO.

Molecular Electrostatic Potential (MEP) maps are also invaluable for predicting reaction sites. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich areas (prone to electrophilic attack) and electron-deficient areas (prone to nucleophilic attack) mdpi.comnih.gov. For this compound, the nitrogen atom is expected to be an electron-rich region, while the trifluoromethyl groups will create strongly electron-deficient regions on the aromatic ring.

Predicting Reaction Selectivity:

The substitution pattern of the two trifluoromethyl groups on the benzyl ring is expected to significantly influence the selectivity of reactions involving this compound. The electron-withdrawing nature of the CF3 groups can affect the stereoselectivity of reactions. For instance, studies on glycosylation reactions have shown that the stereoselectivity is dependent on the number and position of trifluoromethyl groups on benzyl protecting groups nih.govacs.org. The selectivity in these cases was correlated with the Hammett σ parameter of the substituents, indicating that electronic effects play a crucial role nih.gov.

Computational modeling can be used to predict the transition state energies for different reaction pathways, thereby allowing for the prediction of the most likely product. For example, in a reaction where this compound acts as a nucleophile, DFT calculations could be used to model the approach to an electrophile and determine the energy barriers for different stereochemical outcomes.

Illustrative Data for a Model System:

The following table presents hypothetical global reactivity descriptors for this compound, calculated using DFT. These values are based on typical findings for similar fluorinated aromatic amines and serve as an illustrative example.

DescriptorValue (eV)Interpretation
HOMO Energy-6.8Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap5.6Indicator of chemical reactivity; a larger gap suggests higher stability.
Ionization Potential6.8The energy required to remove an electron.
Electron Affinity1.2The energy released when an electron is added.
Electronegativity (χ)4.0A measure of the ability to attract electrons.
Chemical Hardness (η)2.8A measure of resistance to change in electron distribution.

This is an interactive data table. Users can sort and filter the data.

Solvation Effects and Reaction Mechanism Simulations

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models are essential for understanding these solvation effects at a molecular level.

Continuum Solvation Models:

A common approach to modeling solvation is the use of Polarizable Continuum Models (PCM) youtube.com. In this method, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. This approach is computationally efficient and can provide good estimates of the free energy of solvation youtube.com. For this compound, PCM calculations could be used to predict how its stability and the energies of transition states are affected by solvents of varying polarity.

Explicit Solvation Models and Molecular Dynamics:

For a more detailed understanding of specific solute-solvent interactions, explicit solvation models are employed. In this approach, individual solvent molecules are included in the simulation. Molecular Dynamics (MD) simulations can then be used to study the time evolution of the solvated system researchgate.net. This allows for the investigation of the structure of the solvent shells around the solute and the dynamics of solvation upenn.edu. For instance, MD simulations could reveal the nature of hydrogen bonding between the amine group of this compound and protic solvent molecules.

Simulating Reaction Mechanisms in Solution:

By combining quantum mechanical calculations for the reacting species with a model for the solvent (either implicit or explicit), it is possible to simulate entire reaction mechanisms in solution. This QM/MM (Quantum Mechanics/Molecular Mechanics) approach treats the electronically active parts of the system with high-level quantum mechanics, while the surrounding solvent is treated with a more computationally efficient molecular mechanics force field.

For a hypothetical reaction involving this compound, a QM/MM simulation could be used to map out the free energy surface of the reaction, identifying the transition states and intermediates. This would provide a detailed picture of the reaction mechanism and how it is influenced by the solvent. For example, the simulation could show how the solvent stabilizes charged intermediates, thereby lowering the activation energy of the reaction.

Expected Solvation Effects:

Molecular Recognition and Intermolecular Interaction Studies of N 2,4 Bis Trifluoromethyl Benzyl N Methylamine

Comprehensive Analysis of Non-Covalent Interactions Mediated by Trifluoromethyl Moieties

The trifluoromethyl (-CF3) group is a key player in modern medicinal and materials chemistry, largely due to its profound impact on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinities. nih.gov In N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine, the two -CF3 groups are pivotal in mediating a range of non-covalent interactions.

Contrary to the traditional view of fluorine as a poor halogen bond donor, the fluorine atoms in a trifluoromethyl group can participate in halogen bonding. iucr2017.org This is attributed to the phenomenon of "group polarizability," where negative hyperconjugation can create a region of positive electrostatic potential (a σ-hole) on the fluorine atoms, allowing them to act as electrophiles and interact with nucleophiles. iucr2017.org In the solid state, these interactions can influence the crystal packing of this compound, leading to specific supramolecular architectures.

Aromatic perfluoroalkyl interactions, a subset of π-π stacking, also play a significant role. The electron-deficient nature of the bis(trifluoromethyl)phenyl ring, induced by the strong electron-withdrawing -CF3 groups, promotes interactions with electron-rich aromatic systems. researchgate.netresearchgate.net Furthermore, F•••π and F•••F contacts can be controlling factors in the assembly of trifluoromethylated aromatics in the crystalline state. researchgate.net

Table 1: Potential Non-Covalent Interactions Involving Trifluoromethyl Groups

Interaction Type Description Potential Role in this compound
Halogen Bonding An attractive, non-covalent interaction between a halogen atom with a region of positive electrostatic potential and a nucleophile. The fluorine atoms of the -CF3 groups can act as halogen bond donors, influencing crystal packing and interactions with electron-rich sites. iucr2017.org
Aromatic Perfluoroalkyl Interactions Stacking interactions between perfluoroalkyl-substituted aromatic rings and other aromatic systems, driven by electrostatic complementarity. The electron-deficient aromatic ring can interact favorably with electron-rich aromatic systems, contributing to molecular recognition. researchgate.net
F•••π Interactions Interactions between a fluorine atom and the π-system of an aromatic ring. Can contribute to the stabilization of intermolecular complexes and influence conformational preferences. researchgate.net

| F•••F Interactions | Weak attractive interactions between fluorine atoms of adjacent molecules. | Can play a role in the solid-state packing of the molecule. researchgate.netnih.gov |

The trifluoromethyl group is known to increase the lipophilicity and hydrophobicity of a molecule. nih.govnih.gov This enhanced hydrophobicity is a key factor driving the association of this compound with nonpolar environments and the hydrophobic pockets of macromolecules. The increased hydrophobicity of fluorocarbons compared to hydrocarbons is often attributed to their larger molecular cross-sectional area, which leads to a greater free-energy penalty for hydration. nih.gov

Hydrogen Bonding and Charge-Charge Interaction Dynamics of the Amine Functionality

The secondary amine group (-NH(CH3)) in this compound is a critical site for hydrogen bonding and electrostatic interactions. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen can act as a hydrogen bond donor. nih.govrsc.org

The electron-withdrawing effect of the two trifluoromethyl groups on the benzyl (B1604629) ring lowers the basicity of the amine nitrogen, thereby influencing the strength of its hydrogen bonds. wikipedia.org This electronic modulation can fine-tune the molecule's interaction with biological targets. In its protonated, cationic form, the amine group can participate in strong charge-charge interactions (ion pairing) with anionic species, which are fundamental in many molecular recognition events.

Table 2: Hydrogen Bonding and Electrostatic Capabilities of the Amine Group

Interaction Type Role of Amine Group Factors Influencing Strength
Hydrogen Bond Donor The N-H group can donate a hydrogen bond to an acceptor atom (e.g., oxygen, nitrogen). nih.gov Acidity of the N-H proton, which is increased by the electron-withdrawing -CF3 groups.
Hydrogen Bond Acceptor The lone pair on the nitrogen atom can accept a hydrogen bond from a donor group (e.g., O-H, N-H). rsc.org Basicity of the nitrogen, which is decreased by the electron-withdrawing -CF3 groups. wikipedia.org

| Charge-Charge Interaction | The protonated amine (R-NH2(CH3)+) can form strong electrostatic interactions with anionic species. | The pKa of the amine and the pH of the surrounding medium. |

Exploration of Host-Guest Chemistry Principles with Non-Biological Host Systems

The structural and electronic features of this compound make it an interesting candidate for host-guest chemistry studies with synthetic macrocyclic hosts. rsc.org The electron-deficient aromatic ring can be recognized by electron-rich host cavities, while the N-methylamine group provides a site for hydrogen bonding or electrostatic interactions with the host.

Macrocycles such as cyclodextrins, calixarenes, and pillararenes could potentially encapsulate the bis(trifluoromethyl)benzyl moiety. The binding would be driven by a combination of hydrophobic interactions, where the nonpolar part of the guest is sequestered from the aqueous environment into the host's cavity, and specific interactions such as F•••π or C-H•••π contacts with the host's aromatic walls.

Quantitative Structure-Property Relationship (QSPR) Approaches for Physico-Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the physicochemical properties of molecules based on their structural features. researchgate.netnih.gov For this compound, QSPR models can be employed to estimate parameters such as lipophilicity (logP), solubility, and boiling point.

Key molecular descriptors in QSPR models for organofluorine compounds often include:

Molecular Weight (MW): Correlates with the size and can influence dispersion forces and hydrophobicity. mdpi.com

Topological Descriptors: Encode information about the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Such as orbital energies (HOMO, LUMO) and electrostatic potential, which are crucial for describing the electronic effects of the trifluoromethyl groups. mdpi.com

Table 3: Predicted Physicochemical Properties and Relevant QSPR Descriptors

Property Predicted Value/Trend Key QSPR Descriptors
Lipophilicity (logP) High, due to the two -CF3 groups. Atomic contributions to logP, molecular surface area, molar refractivity.
Aqueous Solubility Low, consistent with high lipophilicity. logP, polar surface area, number of hydrogen bond donors/acceptors.
pKa Lower than non-fluorinated benzylamines due to the electron-withdrawing nature of the -CF3 groups. wikipedia.org Descriptors related to atomic charges and electrostatic potential on the nitrogen atom.

| Polarizability | Moderate, influenced by the aromatic ring and the highly polar C-F bonds. | Molar refractivity, electronic eigenvalues. |

Advanced Analytical Methodologies for N 2,4 Bis Trifluoromethyl Benzyl N Methylamine Research

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. acs.org For N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine, high-resolution techniques are essential for accurately assessing its purity and detecting any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to its high resolution and sensitivity. mercativa.com The compound's structure, featuring a substituted aromatic ring, makes it highly suitable for UV-based detection.

UV-Diode Array Detection (DAD): The presence of the bis(trifluoromethyl)benzyl group acts as a strong chromophore. A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA), can scan a range of wavelengths simultaneously, providing not only quantitative data but also the UV spectrum of the analyte peak. scioninstruments.com This is invaluable for peak identification and purity assessment, allowing analysts to check for co-eluting impurities. A typical analysis would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The detection wavelength is usually set at the absorbance maximum of the compound, which can be determined by an initial scan. The high sensitivity of modern DADs allows for the detection of impurities at levels as low as 1 ng/mL (1 ppb). mercativa.comchromatographyonline.comchromatographyonline.com

Evaporative Light Scattering Detection (ELSD): For impurities that may lack a significant UV chromophore, an Evaporative Light Scattering Detector (ELSD) serves as a valuable, near-universal detector. labmanager.com ELSD is compatible with gradient elution and detects any non-volatile analyte, making it an excellent complementary technique to UV-DAD for a comprehensive purity profile. labmanager.com

Refractive Index (RI) Detection: While less sensitive than UV or ELSD and incompatible with gradient elution, an RI detector can also be used. It measures the change in the refractive index of the mobile phase as the analyte elutes, providing a universal but less sensitive detection method.

Interactive Table: Typical HPLC-DAD Parameters for Purity Analysis
ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection DAD, 220-400 nm (Quantification at λmax)
Expected RT ~8.5 min

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com Due to the polarity and relatively high boiling point of this compound, direct analysis can be challenging, potentially leading to poor peak shape and column adsorption. researchgate.netchromforum.org

To overcome these issues, derivatization is often employed. The secondary amine group can be converted into a less polar, more volatile derivative, which improves chromatographic performance. jfda-online.com A common approach is acylation, for instance, reacting the amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable, volatile amide derivative. This not only enhances volatility but also introduces a highly electronegative group, which can significantly improve sensitivity, especially in negative chemical ionization (NCI) mode. jfda-online.comnih.gov

The subsequent analysis by MS provides definitive identification based on the compound's mass spectrum and fragmentation pattern. The high sensitivity of GC-MS, particularly in selected ion monitoring (SIM) mode, allows for the trace analysis of the compound and its related impurities in various matrices. nih.gov Specialized columns designed for amines, such as the CP-Volamine, can also be used to improve the chromatography of underivatized volatile amines. chromforum.orgresearchgate.net

Interactive Table: Example GC-MS Parameters for Derivatized Amine Analysis
ParameterValue
Derivatization Agent Trifluoroacetic Anhydride (TFAA)
Column 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range 50-550 m/z
Interface Temperature 280 °C

Capillary Electrophoresis for Compound Homogeneity and Isomer Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. wikipedia.orgnih.gov It serves as an excellent orthogonal technique to HPLC, providing an alternative selectivity mechanism for assessing compound purity. theanalyticalscientist.com

For this compound, which is a basic compound, Capillary Zone Electrophoresis (CZE) is the most common mode. The analysis is performed in a low-pH buffer, where the secondary amine is protonated, imparting a positive charge. Analytes then migrate according to their charge-to-size ratio, allowing for highly efficient separations. nih.gov

CE is particularly powerful for:

Assessing Homogeneity: The technique can confirm the purity of a sample by revealing the presence of closely related impurities that might co-elute in HPLC. The high efficiency of CE can often resolve species that are difficult to separate by other means. amazonaws.com

Isomer Analysis: CE can be adept at separating positional isomers. For instance, it could effectively separate the target 2,4-bis(trifluoromethyl) isomer from other potential isomers like the 2,5- or 3,5-bis(trifluoromethyl) analogues that might arise during synthesis.

Peak purity can be further assessed by coupling CE with a DAD, which provides spectral information across the peak, similar to HPLC-DAD. amazonaws.com

Interactive Table: Typical CZE Parameters for Homogeneity Assessment
ParameterValue
Capillary Fused Silica, 50 µm i.d., 60 cm total length (50 cm effective)
Background Electrolyte (BGE) 50 mM Phosphate Buffer, pH 2.5
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection Direct UV, 214 nm

Potentiometric and Conductometric Titrations for Amine Quantification

Titrimetric methods provide a direct and absolute means of quantifying the amine content of a sample, serving as a valuable tool for determining the precise concentration of this compound solutions or for assaying the purity of the bulk material.

Potentiometric Titration: This method involves titrating a solution of the amine (a base) with a standardized strong acid, such as hydrochloric acid (HCl). The potential of the solution is monitored with a pH electrode as the titrant is added. A sharp change in potential (or pH) occurs at the equivalence point, where all the amine has been neutralized. The volume of titrant required to reach this inflection point is used to calculate the amine concentration.

Conductometric Titration: This technique is based on the principle that the conductivity of a solution changes as one ion is replaced by another with a different ionic conductivity. uobabylon.edu.iqtau.ac.il During the titration of this compound with a strong acid like HCl, the highly mobile H+ ions are consumed to form the protonated amine salt, leading to a change in the solution's conductivity. byjus.com After the equivalence point, the addition of excess HCl introduces highly mobile H+ and Cl- ions, causing a sharp increase in conductivity. byjus.com The equivalence point is determined graphically by plotting conductance against the volume of titrant added. umcs.pl This method is particularly useful for analyzing dilute or colored solutions. tau.ac.il

Interactive Table: Hypothetical Conductometric Titration Data
Volume of 0.1 M HCl (mL)Relative Conductance (mS)
0.00.50
2.00.85
4.01.20
6.01.55
8.01.90
9.02.08
9.52.17
10.02.25
10.53.00
11.03.75
12.05.25

Advanced Spectrophotometric Assays for Precise Concentration and Molar Extinction Coefficient Determination

UV-Visible spectrophotometry is a rapid and straightforward method for determining the concentration of this compound in solution, leveraging the UV absorbance of its aromatic ring. rsc.orgrsc.org The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

The procedure involves:

Determining the Wavelength of Maximum Absorbance (λmax): A dilute solution of the compound is scanned across the UV range (typically 200-400 nm) to find the wavelength at which it absorbs the most light. Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.

Creating a Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbance is measured at λmax. A plot of absorbance versus concentration should yield a straight line passing through the origin.

Quantifying the Sample: The absorbance of the unknown sample is measured, and its concentration is determined by interpolation from the calibration curve.

From the slope of the calibration curve, the molar extinction coefficient (ε) can be calculated. This value is a constant for a specific compound under defined conditions (solvent, wavelength) and is a measure of how strongly the compound absorbs light. It is a critical parameter for characterizing the substance and for future quantitative work without the need for a full calibration curve. nih.gov

Interactive Table: Hypothetical Data for Beer's Law Plot
Concentration (µM)Absorbance at λmax
0.00.000
10.00.152
20.00.301
30.00.455
40.00.605
50.00.753

Future Directions and Emerging Research Avenues for N 2,4 Bis Trifluoromethyl Benzyl N Methylamine in Chemical Science

Development of Innovative Synthetic Pathways and Catalytic Systems

The conventional synthesis of N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine likely involves the nucleophilic substitution of 2,4-Bis(trifluoromethyl)benzyl bromide with methylamine (B109427), a common method for producing substituted benzylamines. smolecule.com However, future research could focus on developing more efficient, sustainable, and innovative synthetic routes.

Catalytic N-Methylation: A significant area for development is the catalytic N-methylation of the precursor, 2,4-bis(trifluoromethyl)benzylamine, using environmentally benign methylating agents like methanol (B129727). Research into heterogeneous catalysts, such as supported iridium nanoparticles (Ir/ZnO), has shown high efficiency for the N-methylation of various amines with methanol, offering a green alternative to traditional methods that use stoichiometric and often hazardous reagents. rsc.org The selectivity of these catalytic systems can be tuned to favor either mono-methylation or di-methylation by adjusting reaction conditions, which would be a key area of study for producing this compound with high purity. rsc.org

Novel Activation Methods: Another innovative approach involves the catalytic use of trifluoromethyl groups themselves as activating agents for benzylation and alkylation. nih.gov Electrophilic organofluorophosphonium catalysts have been shown to facilitate the transformation of Ar-CF₃ groups into CH₂-aryl fragments, opening a novel pathway for forming benzyl-N bonds. nih.gov Exploring such C-F activation mechanisms could lead to entirely new synthetic strategies for this class of compounds.

Synthetic ApproachKey FeaturesPotential AdvantagesResearch Focus for this compound
Catalytic N-Methylation Use of methanol as a methyl source with a heterogeneous catalyst (e.g., Ir/ZnO). rsc.orgEnvironmentally friendly, high atom economy, controllable selectivity. rsc.orgOptimization of catalyst loading and reaction solvent to achieve high-yield mono-methylation of 2,4-bis(trifluoromethyl)benzylamine.
Reductive Amination Reaction of 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) with methylamine followed by reduction. prepchem.comHigh functional group tolerance, mild reaction conditions.Development of efficient and selective reducing agents that are compatible with the fluorinated aromatic ring.
C-F Bond Activation Catalytic activation of a C-F bond in a precursor molecule to form the benzylamine (B48309) linkage. nih.govNovel synthetic route, potential for regioselective synthesis.Investigation of hydrogen-bond donor activators or transition metal catalysts to facilitate C-F amination.

Integration into Advanced Materials Science and Functional Supramolecular Architectures

The introduction of fluorine atoms into organic molecules can profoundly influence their self-assembly and material properties, often leading to more stable and robust lattices. researchgate.net The two CF₃ groups in this compound make it an attractive building block for advanced materials and supramolecular chemistry.

Fluorine-Containing Supramolecular Synthons: The strong electronegativity of fluorine allows it to participate in non-covalent interactions such as hydrogen bonds (C-H···F) and halogen bonds, which can act as reliable "supramolecular synthons" to guide crystal engineering. rsc.orgrsc.org Future research could explore how the specific 2,4-substitution pattern of the CF₃ groups on the benzyl (B1604629) ring directs the self-assembly of this amine into predictable one-, two-, or three-dimensional networks. These architectures could find applications in areas like gas storage or molecular recognition.

Functional Polymers and Organic Electronics: Benzylamine derivatives are used as monomers for specialty polymers and as components in materials for organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.com The electron-withdrawing nature of the two CF₃ groups can lower the HOMO and LUMO energy levels of the molecule, potentially enhancing properties like electron transport and thermal stability in electronic devices. Future work could involve incorporating the this compound moiety into polymer backbones or as side chains to create materials with tailored optoelectronic properties.

Design of Chemical Probes and Tags Incorporating the Benzyl Amine Core

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus make it an ideal sensor for biological and chemical environments. The presence of six magnetically equivalent fluorine atoms in the two CF₃ groups of this compound makes it a promising candidate for the development of highly sensitive ¹⁹F NMR probes.

¹⁹F NMR Probes for Biological Systems: The ¹⁹F NMR chemical shift is highly sensitive to the local environment, and biological systems are virtually devoid of fluorine, resulting in background-free spectra. nih.gov The bis(trifluoromethyl)benzyl motif, particularly the 3,5-isomer, has been successfully used to create ¹⁹F NMR probes for detecting DNA and studying the conformational dynamics of proteins. nih.govrsc.org A key research avenue would be to functionalize the this compound core to create tags that can be selectively attached to biomolecules. The resulting change in the ¹⁹F NMR signal upon binding or a conformational change would provide valuable structural and functional information. nih.govbiorxiv.org

Bimodal Probes: Research has shown that fluorinated aromatic groups can be incorporated into molecules that function as bimodal probes, enabling detection by both fluorescence spectroscopy and ¹⁹F NMR. rsc.org This dual-detection capability provides complementary information and enhances analytical confidence. Designing derivatives of this compound that also contain a fluorophore could lead to powerful tools for chemical biology and medical diagnostics.

Probe TypePrinciple of OperationPotential ApplicationKey Design Feature for this compound
¹⁹F NMR Probe The ¹⁹F chemical shift is sensitive to changes in the local molecular environment. nih.govStudying protein-ligand binding, monitoring enzyme activity, in-cell NMR. nih.govcfplus.czAttaching a reactive group to the amine for covalent labeling of target biomolecules.
Bimodal Probe (¹⁹F NMR/Fluorescence) Combines the environmental sensitivity of the ¹⁹F signal with the high sensitivity of fluorescence detection. rsc.orgHigh-confidence detection of nucleic acids or other biological targets. rsc.orgIncorporation of a fluorophore moiety into the molecular structure without quenching its emission.

Expansion of Theoretical and Computational Methodologies for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structural, electronic, and reactive properties of molecules, thereby guiding experimental design. nih.gov While specific DFT studies on this compound are not yet published, methodologies applied to similar fluorinated and benzylamine systems can be extended to this compound.

Predicting Reactivity and Conformation: DFT calculations can be used to model the molecule's geometry, rotational barriers, and conformational preferences. globethesis.com Studies on fluorinated benzylamines have shown that the position of fluorine substitution significantly alters conformational behavior, which in turn affects reactivity and biological interactions. globethesis.com Computational analysis could predict the most stable conformer of this compound and how its CF₃ groups influence the basicity of the amine nitrogen.

Mapping Molecular Properties: Theoretical methods can generate maps of molecular electrostatic potential (MEP), which identify electron-rich and electron-deficient regions of a molecule. mdpi.comresearchgate.net For this compound, an MEP map would visualize the impact of the electron-withdrawing CF₃ groups on the aromatic ring and the lone pair availability on the nitrogen atom. Furthermore, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its electronic transition properties and kinetic stability, guiding its application in materials science. researchgate.net Such computational studies are essential for rationally designing new reactions and functional materials based on the this compound scaffold. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for preparing N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine?

A primary method involves nucleophilic substitution of 2,4-bis(trifluoromethyl)benzyl chloride with methylamine under basic conditions. For example, analogous syntheses of substituted benzylamines (e.g., N-[4-(aminomethyl)benzyl]-N,N-diethylamine) utilize benzyl halides and amines in dichloromethane or THF with bases like K₂CO₃ . Reaction optimization may require temperature control (0–25°C) and inert atmospheres to minimize side reactions. Purification typically involves column chromatography or recrystallization.

Q. How can the purity and identity of the compound be validated post-synthesis?

Key techniques include:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computed spectra (e.g., using DFT) or literature data for analogous trifluoromethylated amines.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns.
  • Elemental Analysis : Validate C, H, N, and F content. Discrepancies in melting points or spectral data should prompt cross-validation via X-ray crystallography (using SHELX programs for structure refinement) .

Q. What safety precautions are critical during synthesis?

Hazard assessments must address:

  • Reagent Hazards : Benzyl halides (lachrymators), methylamine (flammable gas), and trifluoromethyl groups (potential HF release under hydrolysis).
  • Decomposition Risks : Monitor thermal stability via DSC, as some trifluoromethyl amines decompose exothermally above 100°C .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment.

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to dichloromethane .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate benzyl halide-amine reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity for sterically hindered substrates.

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Fluorine Coupling in NMR : ¹⁹F NMR (e.g., δ -60 to -70 ppm for CF₃ groups) clarifies substitution patterns.
  • Hygroscopicity : Handle under dry N₂ to prevent moisture absorption, which complicates mass and elemental analysis.
  • Crystallization Issues : Co-crystallization with picric acid or other counterions improves X-ray diffraction quality .

Q. How do structural modifications (e.g., replacing methylamine with bulkier amines) affect stability and reactivity?

  • Steric Effects : Bulky amines reduce nucleophilic substitution efficiency but enhance thermal stability.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase amine basicity, altering solubility and reaction kinetics.
  • Case Study : Replacing methylamine with 3,5-bis(trifluoromethyl)benzylamine in analogous compounds reduces mutagenicity but requires stricter purification .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Discrepancies may stem from:

  • Polymorphism : Multiple crystalline forms with distinct melting points.
  • Impurity Profiles : Residual solvents or byproducts (e.g., unreacted benzyl chloride) depress melting points.
  • Measurement Methods : DSC vs. capillary methods yield different results. Cross-check with purity assays (HPLC >99%) .

Q. How should conflicting NMR data be reconciled?

  • Solvent and Temperature Effects : Chemical shifts vary in CDCl₃ vs. DMSO-d₆.
  • Dynamic Processes : Conformational exchange (e.g., amine inversion) broadens peaks; use variable-temperature NMR to resolve .

Methodological Recommendations

  • Synthetic Protocols : Adapt procedures for N-[4-(aminomethyl)benzyl] analogs with adjustments for trifluoromethyl steric effects.
  • Safety Protocols : Follow hazard guidelines from Prudent Practices in the Laboratory for handling toxic gases and mutagenic intermediates .
  • Data Reporting : Include full crystallographic data (CIF files) and NMR acquisition parameters to enhance reproducibility .

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N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine
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N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.